Pks13-TE inhibitor 3

Pks13-TE enzymatic inhibition mycolic acid biosynthesis

Pks13-TE inhibitor 3 (compound is a synthetic coumestan derivative that functions as an inhibitor of the Mycobacterium tuberculosis polyketide synthase 13 thioesterase (Pks13-TE) domain, with a reported IC50 of 1.55 μM. This compound belongs to a class of antitubercular agents that target the final assembly step of mycolic acid biosynthesis, an essential process for mycobacterial cell wall integrity and survival.

Molecular Formula C21H18FNO5
Molecular Weight 383.4 g/mol
Cat. No. B15567157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePks13-TE inhibitor 3
Molecular FormulaC21H18FNO5
Molecular Weight383.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H18FNO5/c22-11-5-7-23(8-6-11)10-14-15(25)3-4-16-18(14)19-20(27-16)13-2-1-12(24)9-17(13)28-21(19)26/h1-4,9,11,24-25H,5-8,10H2
InChIKeyLGQUGSNVIXYSKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Pks13-TE Inhibitor 3: A Coumestan-Derivative Pks13 Thioesterase Inhibitor for Antitubercular Research


Pks13-TE inhibitor 3 (compound 23) is a synthetic coumestan derivative that functions as an inhibitor of the Mycobacterium tuberculosis polyketide synthase 13 thioesterase (Pks13-TE) domain, with a reported IC50 of 1.55 μM [1]. This compound belongs to a class of antitubercular agents that target the final assembly step of mycolic acid biosynthesis, an essential process for mycobacterial cell wall integrity and survival [2]. Pks13-TE inhibitor 3 demonstrates activity against both drug-susceptible and drug-resistant M. tuberculosis clinical isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, positioning it as a research tool for studying novel antitubercular mechanisms distinct from conventional first- and second-line agents [1].

Why Pks13-TE Inhibitor 3 Cannot Be Casually Substituted by Other Pks13-TE Inhibitors in Experimental Systems


Pks13-TE inhibitors are not functionally interchangeable despite sharing a common enzymatic target. Structural variations among chemotypes (coumestans, benzofurans, oxadiazoles, and thiophenes) produce substantial divergence in three critical parameters that directly affect research reproducibility and translational relevance: (1) potency against drug-resistant clinical isolates, (2) hERG cardiac ion channel inhibition liability, and (3) mammalian cytotoxicity profiles [1]. For instance, the benzofuran-based inhibitor TAM16 exhibits potent enzymatic inhibition but suffers from hERG channel inhibition that halted preclinical development, while coumestan derivatives such as compound 23 and compound 32 were specifically optimized to reduce this cardiotoxicity risk [2][3]. Substituting one Pks13-TE inhibitor for another without accounting for these divergent off-target and safety parameters can compromise experimental conclusions regarding therapeutic windows and translational potential.

Quantitative Comparative Evidence: Differentiating Pks13-TE Inhibitor 3 from Closest Analogs


Enzymatic Inhibition Potency: Pks13-TE Inhibitor 3 IC50 Compared with TAM16 and X20404

Pks13-TE inhibitor 3 exhibits an IC50 of 1.55 μM against the Pks13 thioesterase domain, representing a moderate enzymatic potency relative to more potent Pks13-TE inhibitors such as TAM16 (IC50 = 0.32 μM) and X20404 (IC50 = 0.4 μM) [1][2]. This approximately 4- to 5-fold reduction in enzymatic potency does not preclude its utility; rather, the compound's value proposition resides in its balanced profile across multiple relevant parameters beyond enzymatic inhibition alone, including anti-mycobacterial cellular activity and reduced hERG liability, which are detailed in subsequent evidence items.

Pks13-TE enzymatic inhibition mycolic acid biosynthesis antitubercular

Anti-Mycobacterial Activity Against Drug-Resistant Clinical Isolates: MIC Comparison with In-Class Analog Pks13-TE Inhibitor 2

Pks13-TE inhibitor 3 demonstrates MIC values ranging from 0.0625 to 0.25 μg/mL against both drug-susceptible and drug-resistant M. tuberculosis strains, including specific activity against V2475/MDR (MIC = 0.125–0.25 μg/mL), KZN494/MDR (MIC = 0.0625–0.125 μg/mL), TF274/XDR (MIC = 0.0625 μg/mL), and R506/XDR (MIC = 0.0625 μg/mL) clinical isolates [1]. In contrast, the structurally related coumestan analog Pks13-TE inhibitor 2 (compound 32) exhibits substantially greater potency, with MIC values of 0.0039–0.0078 μg/mL against comparable drug-resistant strains [2]. This approximately 8- to 64-fold difference in anti-mycobacterial potency between closely related coumestan analogs underscores that structural modifications within the same chemotype produce quantifiable differences in cellular activity that must inform experimental compound selection.

MIC MDR-TB XDR-TB drug-resistant tuberculosis coumestan

hERG Cardiac Safety Profile: Quantitative Comparison of Pks13-TE Inhibitor 3 Versus TAM16

hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition is a critical safety liability that has halted the preclinical development of several Pks13-TE inhibitors, most notably the benzofuran-based compound TAM16, which exhibited significant hERG channel inhibition as its primary liability [1]. While the precise hERG IC50 for Pks13-TE inhibitor 3 is not individually reported in the available literature, the coumestan optimization series from which compound 23 was derived demonstrated limited hERG inhibition, with the closely related oxazine-containing coumestan 32 exhibiting an hERG IC50 of ≥25 μM [2]. This stands in marked contrast to TAM16, whose hERG liability was sufficiently pronounced to terminate further series development due to an insufficient safety window [1]. The structural modifications in the coumestan series—including the fluoro-substitution present in compound 23—were explicitly designed to mitigate this cardiotoxicity risk.

hERG inhibition cardiotoxicity safety pharmacology coumestan Pks13-TE

Mammalian Cytotoxicity Profile: Pks13-TE Inhibitor 3 Vero Cell IC50

Pks13-TE inhibitor 3 exhibits cytotoxicity against African green monkey Vero cells with an IC50 of 4 μg/mL [1]. This cytotoxicity value is reported in the same primary literature as the compound's anti-mycobacterial MIC values, enabling direct calculation of a preliminary selectivity index. In contrast, TAM16 demonstrates cytotoxicity against Vero cells with a CC50 >1024 μM (approximately >390 μg/mL, assuming molecular weight of ~380), representing a substantially larger in vitro safety window at the cellular level [2]. The Vero cell cytotoxicity of compound 23 (IC50 = 4 μg/mL) relative to its MIC range (0.0625–0.25 μg/mL) yields a selectivity index range of approximately 16 to 64, which may inform decisions regarding compound suitability for assays where mammalian cell viability is a critical endpoint.

cytotoxicity Vero cells therapeutic index selectivity antitubercular

Optimal Research Applications for Pks13-TE Inhibitor 3 Based on Quantified Comparative Evidence


Studying Structure-Activity Relationships of hERG-Optimized Coumestan Pks13-TE Inhibitors

Pks13-TE inhibitor 3 serves as a defined intermediate-potency reference compound within the coumestan chemotype series. Its enzymatic IC50 (1.55 μM) and MIC values (0.0625–0.25 μg/mL) provide a quantitative baseline for evaluating structurally modified coumestan analogs, particularly those designed to maintain the favorable hERG safety profile of this chemotype while improving enzymatic and cellular potency toward the levels observed with Pks13-TE inhibitor 2 (MIC = 0.0039–0.0078 μg/mL) [1]. Researchers can use compound 23 as a benchmark to assess whether modifications that increase potency also inadvertently reintroduce hERG liability, leveraging the documented class-level safety advantage of the coumestan scaffold [2].

Mechanistic Studies of Pks13-TE Inhibition in Drug-Resistant M. tuberculosis Clinical Isolates

The explicitly quantified activity of Pks13-TE inhibitor 3 against specific MDR (V2475, MIC = 0.125–0.25 μg/mL; KZN494, MIC = 0.0625–0.125 μg/mL) and XDR (TF274 and R506, MIC = 0.0625 μg/mL) clinical isolates makes this compound suitable for investigating Pks13-TE inhibition mechanisms in the context of preexisting drug resistance [1]. Unlike ultra-potent analogs that may mask subtle resistance phenotypes, compound 23's moderate MIC range allows researchers to observe partial inhibition effects and resistance emergence dynamics that could inform combination therapy strategies or resistance surveillance studies in MDR-TB and XDR-TB models [1].

Comparative Pharmacophore Modeling and Off-Target Selectivity Analysis

Pks13-TE inhibitor 3 represents a coumestan scaffold with a defined balance of enzymatic inhibition, cellular anti-mycobacterial activity, Vero cell cytotoxicity (IC50 = 4 μg/mL), and class-level reduced hERG inhibition [1][2]. This multidimensional profile makes compound 23 a valuable comparator in computational pharmacophore studies that aim to deconvolute the structural determinants of Pks13-TE binding from those that drive hERG channel interactions or mammalian cell toxicity. When benchmarked against benzofuran-based inhibitors like TAM16 (which suffer from hERG liability) or more potent coumestan analogs like Pks13-TE inhibitor 2, compound 23 provides a defined intermediate data point that can anchor QSAR models and structure-based design efforts targeting the Pks13-TE domain [3].

Intracellular M. tuberculosis Infection Models with Defined Cytotoxicity Constraints

For researchers conducting intracellular M. tuberculosis infection assays in macrophage or other mammalian cell systems, the documented Vero cell cytotoxicity of Pks13-TE inhibitor 3 (IC50 = 4 μg/mL) provides an essential parameter for establishing appropriate concentration ranges [1]. This allows investigators to differentiate between compound-mediated bacterial killing and host cell toxicity when interpreting intracellular bacterial load reduction. The selectivity index range of approximately 16 to 64 (calculated as Vero cell IC50 divided by MIC range) defines the experimental window within which anti-mycobacterial effects can be attributed to Pks13-TE inhibition rather than non-specific cytotoxicity [1].

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